Cas no 1019561-08-0 (1-cyclopropyl-N-(2-methoxybenzyl)methanamine)

1-Cyclopropyl-N-(2-methoxybenzyl)methanamine is a synthetic amine compound featuring a cyclopropyl group and a 2-methoxybenzyl substituent. Its structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and pharmaceutical research. The cyclopropyl ring enhances steric and electronic properties, while the methoxybenzyl group contributes to solubility and reactivity in various chemical environments. This compound is particularly useful in the development of bioactive molecules, including potential CNS-active agents, due to its balanced lipophilicity and structural rigidity. Its well-defined synthetic pathway allows for high purity and reproducibility, making it a reliable choice for medicinal chemistry applications.
1-cyclopropyl-N-(2-methoxybenzyl)methanamine structure
1019561-08-0 structure
Product name:1-cyclopropyl-N-(2-methoxybenzyl)methanamine
CAS No:1019561-08-0
MF:C12H17NO
MW:191.2695
CID:5069922

1-cyclopropyl-N-(2-methoxybenzyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine
    • 1-cyclopropyl-N-[(2-methoxyphenyl)methyl]methanamine
    • N-cyclopropylmethyl-2-methoxybenzylamine
    • 1-cyclopropyl-N-(2-methoxybenzyl)methanamine
    • Z401841126
    • Inchi: 1S/C12H17NO/c1-14-12-5-3-2-4-11(12)9-13-8-10-6-7-10/h2-5,10,13H,6-9H2,1H3
    • InChI Key: VYPAENXHTPNGHO-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N([H])C([H])([H])C1([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 168
  • Topological Polar Surface Area: 21.3
  • XLogP3: 2.1

1-cyclopropyl-N-(2-methoxybenzyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2158-1971-0.5g
1-cyclopropyl-N-(2-methoxybenzyl)methanamine
1019561-08-0 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2158-1971-5g
1-cyclopropyl-N-(2-methoxybenzyl)methanamine
1019561-08-0 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2158-1971-0.25g
1-cyclopropyl-N-(2-methoxybenzyl)methanamine
1019561-08-0 95%+
0.25g
$523.0 2023-09-06
TRC
C152701-100mg
1-cyclopropyl-n-(2-methoxybenzyl)methanamine
1019561-08-0
100mg
$ 95.00 2022-06-06
TRC
C152701-500mg
1-cyclopropyl-n-(2-methoxybenzyl)methanamine
1019561-08-0
500mg
$ 365.00 2022-06-06
Life Chemicals
F2158-1971-1g
1-cyclopropyl-N-(2-methoxybenzyl)methanamine
1019561-08-0 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2158-1971-2.5g
1-cyclopropyl-N-(2-methoxybenzyl)methanamine
1019561-08-0 95%+
2.5g
$1267.0 2023-09-06
TRC
C152701-1g
1-cyclopropyl-n-(2-methoxybenzyl)methanamine
1019561-08-0
1g
$ 570.00 2022-06-06
Life Chemicals
F2158-1971-10g
1-cyclopropyl-N-(2-methoxybenzyl)methanamine
1019561-08-0 95%+
10g
$2675.0 2023-09-06

Additional information on 1-cyclopropyl-N-(2-methoxybenzyl)methanamine

Comprehensive Overview of 1-cyclopropyl-N-(2-methoxybenzyl)methanamine (CAS No. 1019561-08-0): Properties, Applications, and Industry Insights

1-cyclopropyl-N-(2-methoxybenzyl)methanamine (CAS No. 1019561-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropyl and methoxybenzyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a methanamine backbone with aromatic and aliphatic substituents, makes it a valuable building block for drug discovery and material science applications.

In recent years, the demand for 1-cyclopropyl-N-(2-methoxybenzyl)methanamine has surged due to its potential role in developing novel therapeutics. Researchers are particularly interested in its applications in central nervous system (CNS) drug development, where its structural features may influence receptor binding affinity. The compound's lipophilicity and hydrogen-bonding capacity, derived from its methoxybenzyl moiety, are key factors driving its exploration in medicinal chemistry.

The synthesis of CAS No. 1019561-08-0 typically involves multi-step organic reactions, including reductive amination and protective group strategies. Industry professionals frequently search for "synthetic routes for 1-cyclopropyl-N-(2-methoxybenzyl)methanamine" and "purification methods for CAS 1019561-08-0," reflecting the technical challenges associated with its production. Advanced techniques like HPLC purification and chiral resolution are often employed to achieve high-purity batches suitable for research purposes.

From an environmental perspective, 1-cyclopropyl-N-(2-methoxybenzyl)methanamine has been the subject of "green chemistry" initiatives, with researchers exploring catalytic methods to improve its synthetic efficiency. The compound's biodegradability profile and eco-friendly derivatives are increasingly important considerations in line with global sustainability trends. These aspects align with growing searches for "sustainable synthesis of pharmaceutical intermediates" and "green alternatives in organic chemistry."

In the analytical chemistry domain, CAS 1019561-08-0 presents interesting challenges for characterization. Common search queries include "NMR spectra interpretation for 1-cyclopropyl-N-(2-methoxybenzyl)methanamine" and "mass spectrometry fragmentation patterns." The compound's aromatic protons and cyclopropyl ring strain create distinctive spectroscopic signatures that are valuable for structural elucidation and quality control in manufacturing settings.

The commercial landscape for 1-cyclopropyl-N-(2-methoxybenzyl)methanamine reflects its niche but growing importance. Market analysts note increasing inquiries about "bulk suppliers of CAS 1019561-08-0" and "custom synthesis options," particularly from pharmaceutical companies engaged in small molecule drug development. The compound's price volatility and supply chain dynamics are frequent topics in industry forums, highlighting its status as a specialty chemical with strategic value.

Looking forward, the scientific community anticipates expanded applications for 1-cyclopropyl-N-(2-methoxybenzyl)methanamine in catalysis and material science. Emerging research explores its potential as a ligand in asymmetric synthesis or as a component in functional polymers. These developments respond to growing interest in "multifunctional organic building blocks" and "versatile chemical scaffolds" across multiple disciplines.

For researchers working with CAS No. 1019561-08-0, proper handling protocols and storage conditions remain essential considerations. Laboratory safety databases frequently update information about "stability of 1-cyclopropyl-N-(2-methoxybenzyl)methanamine" and "compatibility with common solvents," reflecting the practical concerns of bench chemists. The compound's moisture sensitivity and light stability profile warrant careful attention in experimental design.

Intellectual property surrounding 1-cyclopropyl-N-(2-methoxybenzyl)methanamine continues to evolve, with patent offices recording new filings related to its derivative compounds and application methods. Legal professionals often search for "patent landscape of CAS 1019561-08-0" and "freedom-to-operate analysis," underscoring the compound's commercial significance in innovation-driven industries.

In conclusion, 1-cyclopropyl-N-(2-methoxybenzyl)methanamine (CAS No. 1019561-08-0) represents a compelling case study in modern chemical research. Its multifaceted applications, from pharmaceutical intermediates to specialty materials, combined with ongoing scientific and commercial developments, ensure its continued relevance. As research methodologies advance and industrial needs diversify, this compound is poised to maintain its position as a valuable tool in chemical innovation.

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